molecular formula C12H21N3O2 B2898636 Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate CAS No. 1975118-70-7

Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate

Cat. No. B2898636
CAS RN: 1975118-70-7
M. Wt: 239.319
InChI Key: ZRNOWUDYBHFQRK-UHFFFAOYSA-N
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Description

Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate, also known as Etonitazene, is a synthetic opioid analgesic that was first synthesized in the 1950s. It has been used for pain management in various medical settings, but due to its high potential for abuse and addiction, it is now classified as a Schedule I controlled substance in the United States.

Mechanism of Action

Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate works by binding to opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also activates the reward centers in the brain, which can lead to addiction and dependence.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. It can also cause nausea, vomiting, constipation, and other side effects.

Advantages and Limitations for Lab Experiments

Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for opioid receptors. However, it also has limitations, including its potential for abuse and addiction, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate, including the development of new pain management drugs that are less addictive and have fewer side effects. Other areas of research could include investigating the effects of opioids on the brain and developing new treatments for opioid addiction and withdrawal. Additionally, researchers may continue to study the biochemical and physiological effects of this compound to better understand its mechanism of action and potential for abuse.

Synthesis Methods

Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate is synthesized by reacting 1-methylpyrazole-4-carboxylic acid with diethylamine and ethyl chloroformate. The resulting compound is then purified and crystallized to obtain pure this compound.

Scientific Research Applications

Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate has been used in scientific research to study the mechanism of action of opioids and to develop new pain management drugs. It has also been used to study the effects of opioids on the brain and to investigate the potential for addiction and abuse.

properties

IUPAC Name

ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-5-15(6-2)9-11-10(8-14(4)13-11)12(16)17-7-3/h8H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNOWUDYBHFQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN(C=C1C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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